3-Aminophenanthridin-6(5H)-one is an organic compound belonging to the phenanthridine family, characterized by its unique structure and biological activity. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of neuroprotective agents and matrix metalloproteinase inhibitors.
The compound can be synthesized through various methods, including palladium-mediated reactions and multicomponent reactions involving nitrochalcones and acetoacetate derivatives. The synthesis often relies on the manipulation of phenanthridine scaffolds, which are derived from more complex organic precursors.
3-Aminophenanthridin-6(5H)-one is classified as a heterocyclic aromatic compound. Its structure features a phenanthridine core with an amino group at the 3-position and a carbonyl group at the 6-position, making it a key compound in organic synthesis and pharmacology.
The synthesis of 3-Aminophenanthridin-6(5H)-one can be achieved through several methods:
The technical aspects of these synthesis methods include careful control of reaction conditions such as temperature, pressure, and reagent concentrations to optimize yield and purity. The use of solvents like ethanol or dimethylacetamide is common to facilitate these reactions.
Key data regarding its molecular properties includes:
3-Aminophenanthridin-6(5H)-one participates in several chemical reactions:
These reactions are generally carried out under controlled conditions to prevent side reactions and ensure high selectivity towards desired products.
The mechanism of action for 3-Aminophenanthridin-6(5H)-one primarily involves its interaction with biological targets related to oxidative stress and neuroprotection:
Experimental data indicate that compounds derived from this scaffold can significantly reduce cell death induced by metal ions, suggesting a protective role against neurodegeneration .
3-Aminophenanthridin-6(5H)-one has several scientific uses:
The synthesis of 3-aminophenanthridin-6(5H)-one derivatives employs multicomponent reactions followed by sequential modifications to achieve the target scaffold. A representative pathway involves a ceric ammonium nitrate (CAN)-catalyzed reaction between ortho-nitrochalcone, ethyl acetoacetate, and primary amines to yield 4,6-diaryl-5,6-dihydroanthranylate intermediates [1]. Subsequent oxidative dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) transforms the central ring into an aromatic system, followed by reductive cyclization to furnish the phenanthridin-6(5H)-one core [1] [2]. Microwave-assisted synthesis has been implemented to accelerate key steps, improving reaction efficiency and yields [2]. Alternative routes include visible light-driven oxidative C-H amidation for constructing the phenanthridinone ring under transition-metal-free conditions, enhancing synthetic accessibility [2].
Table 1: Key Synthetic Methods for Phenanthridinone Derivatives
Method | Key Reagents/Conditions | Intermediate | Yield Range | Reference |
---|---|---|---|---|
CAN-catalyzed MCR | ortho-Nitrochalcone, ethyl acetoacetate, amine | 4,6-Diaryl-5,6-dihydroanthranylate | 60–75% | [1] |
DDQ Oxidation | Dichloro-dicyano-benzoquinone, room temperature | Aromatic intermediate | 70–85% | [1] |
Reductive Cyclization | NaBH₄, Pd/C or catalytic hydrogenation | Phenanthridin-6(5H)-one core | 65–80% | [1] |
Visible Light Photoredox | Ru(bpy)₃Cl₂, K₂S₂O₈, blue LEDs | Direct C-H amidation product | 55–70% | [2] |
The structural diversity at the C7 position (equivalent to C3 in isomeric numbering) is achieved by varying primary amines during the initial multicomponent reaction, enabling the incorporation of alkyl, aryl, or heteroaryl substituents [1]. This modularity facilitates the rapid generation of compound libraries for biological evaluation.
Systematic modification of the 3-aminophenanthridin-6(5H)-one scaffold has identified critical structural features governing neuroprotective activity. The lactam moiety (C6 carbonyl) and the exocyclic amino group at C7 are indispensable for activity, as removal or methylation abolishes both metal chelation and antioxidant effects [1] [2]. Substituents on the exocyclic nitrogen significantly influence potency:
Table 2: SAR Analysis of Phenanthridinone Derivatives
Compound | R Group (C7) | MMP-9 IC₅₀ (μM) | Nrf2 Activation (Fold) | Neuroprotection (SN56 Cells) |
---|---|---|---|---|
APH1 | Methyl | ˃100 | 1.8±0.2 | Partial (40–50%) |
APH2 | Ethyl | 85.3±6.2 | 2.1±0.3 | Partial (50–60%) |
APH3 | Phenyl | 12.7±1.1 | 3.5±0.4 | Complete (˃80%) |
APH4 | 4-Fluorophenyl | 8.9±0.8 | 4.2±0.5 | Complete (˃90%) |
APH5 | Piperazinyl | 32.4±2.9 | 2.8±0.3 | Partial (60–70%) |
APH4 emerges as the most potent derivative, combining strong MMP-9 inhibition (IC₅₀ = 8.9 μM) and Nrf2 pathway activation (4.2-fold), leading to >90% protection against metal-induced cytotoxicity in neuronal SN56 cells [1]. Computational modeling confirms that planar aromatic systems (e.g., APH3 and APH4) optimize π-stacking within the S1′ pocket of MMP-9, while fluorination enhances electronegativity for stronger hydrogen bonding [2].
The molecular architecture of 3-aminophenanthridin-6(5H)-one derivatives incorporates a bidentate binding site formed by the lactam carbonyl oxygen and the exocyclic amino nitrogen, enabling selective coordination to redox-active metals [1] [5]. Ultraviolet-visible spectroscopy studies confirm chelation with iron (Fe²⁺), copper (Cu²⁺), and mercury (Hg²⁺), evidenced by shifts in absorption spectra and Job’s plot analyses revealing 1:1 stoichiometry for Fe²⁺ and Cu²⁺ complexes [1]. Notably, derivatives with fluorinated aryl groups (APH4) exhibit enhanced affinity due to electron-withdrawing effects polarizing the binding site [1] [5].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: